molecular formula C6H5NO2 B1613504 2-Isocyanato-3-methylfuran CAS No. 921938-67-2

2-Isocyanato-3-methylfuran

Cat. No.: B1613504
CAS No.: 921938-67-2
M. Wt: 123.11 g/mol
InChI Key: OMYDOMPNLAYEPL-UHFFFAOYSA-N
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Description

Contextualization of Furan (B31954) Derivatives in Chemical Synthesis

Furan derivatives are a class of organic compounds built upon the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. studysmarter.co.uk The aromaticity of the furan ring lends it a stability comparable to other aromatic systems, while the oxygen heteroatom significantly influences its reactivity, making it more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org Furans are cornerstone building blocks in organic synthesis, serving as crucial intermediates for producing a wide array of products, including pharmaceuticals, agrochemicals, and natural products. studysmarter.co.uk

A significant driver for the interest in furan derivatives is their accessibility from renewable biomass. researchgate.net Specifically, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are platform chemicals that can be readily produced from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass. researchgate.net This bio-based origin positions furan derivatives as key players in the development of sustainable chemical processes and materials, offering a greener alternative to petroleum-based aromatic compounds. rsc.org

Significance of Isocyanates in Organic Chemistry and Material Science

The isocyanate group, with the chemical structure R−N=C=O, is a highly reactive functional group that acts as a potent electrophile. wikipedia.org This reactivity makes isocyanates exceptionally valuable intermediates in organic synthesis. chinesechemsoc.org Their primary significance lies in their reaction with nucleophiles, particularly alcohols, to form urethane (B1682113) linkages. youtube.comtaylorandfrancis.com This reaction is the foundation of polyurethane chemistry. taylorandfrancis.com

Polyurethanes are a remarkably versatile class of polymers, and by selecting different diisocyanates and polyols, materials with a vast range of properties can be engineered. ontosight.ai These materials include rigid and flexible foams for insulation and furniture, durable elastomers, high-performance adhesives, and protective coatings. youtube.compatsnap.com The global demand for isocyanates is substantial, driven by the widespread applications of polyurethane products across the construction, automotive, and consumer goods industries. patsnap.com Beyond polyurethanes, isocyanates react with amines to form ureas and with water to generate an amine and carbon dioxide, a reaction harnessed in the production of polyurethane foams. youtube.com The synthesis of isocyanates is commonly achieved through the phosgenation of amines or via rearrangement reactions such as the Curtius, Schmidt, or Lossen rearrangements. wikipedia.orgchinesechemsoc.org

Rationale for Focused Research on 2-Isocyanato-3-methylfuran

The specific focus on this compound emerges from the strategic combination of a furan moiety and an isocyanate functional group within a single molecule. This unique structure presents a compelling subject for chemical research for several reasons. Firstly, it integrates a potentially bio-based aromatic system (the furan ring) with the versatile and highly reactive isocyanate group. This offers a pathway to novel monomers for creating polymers with a potential for improved sustainability compared to their purely petrochemical-based counterparts.

Secondly, the substituent pattern—an isocyanate group at the 2-position and a methyl group at the 3-position—is expected to influence the reactivity and properties of the molecule. The methyl group may exert electronic and steric effects on the reactivity of both the furan ring and the adjacent isocyanate group. Investigating these effects is crucial for understanding how to control its chemical behavior in synthesis and polymerization. The molecule serves as a model compound for exploring the synthesis and reactivity of a broader class of substituted furanic isocyanates, which are currently not widely studied.

Overview of Research Areas for this compound

Given its structure, research on this compound is anticipated to advance several key areas in chemistry and material science:

Polymer Chemistry: The most direct application is its use as a monomer. Its monofunctional isocyanate group allows it to act as a chain-terminating or property-modifying agent in polyurethane or polyurea synthesis. Should a di-functional furanic isocyanate be developed, this compound could serve as a valuable model for understanding the polymerization behavior. Research could focus on synthesizing novel furan-containing polyurethanes and polyureas, investigating how the incorporation of the 3-methylfuran (B129892) unit affects the thermal, mechanical, and chemical resistance properties of the resulting polymers. researchgate.netresearchgate.net

Organic Synthesis: As a bifunctional molecule, it is a versatile building block for creating more complex heterocyclic compounds. The isocyanate group can be transformed into various other functional groups (e.g., amines, ureas, carbamates), while the furan ring can participate in reactions such as Diels-Alder cycloadditions or electrophilic substitutions, opening pathways to novel molecular scaffolds of potential interest in medicinal chemistry.

Material Science: The combination of the furan ring and the isocyanate group could be exploited to develop new functional materials. For instance, furan-isocyanate copolymers have been explored as binders for particle boards. google.com Research could explore the use of this compound in creating specialized coatings, adhesives, or composite materials where the furan moiety could impart specific properties like UV stability or unique chemical reactivity.

Physicochemical and Reactivity Data

The properties and reactive potential of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₆H₅NO₂ nih.gov
Molecular Weight 123.11 g/mol nih.gov
Canonical SMILES CC1=C(OC=C1)N=C=O nih.gov
InChI Key OMYDOMPNLAYEPL-UHFFFAOYSA-N nih.gov
CAS Number 921938-67-2 nih.gov
Monoisotopic Mass 123.032028402 Da nih.gov

| Predicted XLogP3 | 2.5 | nih.gov |

Table 2: General Reactivity of the Isocyanate Functional Group

Reactant (Nucleophile) Product Linkage Formed Significance
Alcohol (R'-OH) Carbamate (B1207046) (Urethane) R-NH-CO-OR' Basis for polyurethane production. youtube.com
**Amine (R'-NH₂) ** Urea (B33335) R-NH-CO-NHR' Basis for polyurea production. youtube.com

| Water (H₂O) | Unstable Carboxamic Acid -> Amine + CO₂ | R-NH₂ + CO₂ | Used as a blowing agent in foam manufacturing. youtube.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDOMPNLAYEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640262
Record name 2-Isocyanato-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-67-2
Record name 2-Isocyanato-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isocyanato 3 Methylfuran

Direct Synthesis Approaches to Furanic Isocyanates

Direct approaches are often the most straightforward, involving the conversion of a functional group at the C2 position of the 3-methylfuran (B129892) ring into an isocyanate group.

Curtius Rearrangement from Carboxylic Acid Azides

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates. nih.govnih.gov This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org The key advantage of this method is its tolerance for a wide variety of functional groups and the complete retention of the migrating group's stereochemistry. nih.govwikipedia.org

The synthesis of 2-isocyanato-3-methylfuran via this route would begin with 3-methyl-2-furoic acid. This starting material can be prepared by methods such as the oxidation of 3-methyl-2-furaldehyde or through the hydrolysis of its corresponding ester, methyl 3-methyl-2-furoate. orgsyn.org The carboxylic acid is first converted into an acyl azide. This transformation can be achieved by reacting the corresponding acyl chloride with an azide salt, such as sodium azide, or by treating the carboxylic acid directly with reagents like diphenylphosphoryl azide (DPPA). nrochemistry.comorganic-chemistry.org

Once the acyl azide, 3-methyl-2-furoyl azide, is formed, it undergoes thermal decomposition. This step is typically performed in an inert solvent, such as toluene (B28343) or benzene (B151609), at elevated temperatures. The rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate, and yields the desired this compound. wikipedia.org The isocyanate can be isolated if the reaction is conducted in the absence of nucleophiles. nrochemistry.comorganic-chemistry.org

Table 1: Illustrative Conditions for Curtius Rearrangement
StepStarting MaterialReagentsSolventTypical ConditionsProduct
1. Azide Formation3-Methyl-2-furoic acidDiphenylphosphoryl azide (DPPA), Triethylamine (Et3N)TolueneRoom temp to reflux3-Methyl-2-furoyl azide
2. Rearrangement3-Methyl-2-furoyl azideHeatTolueneReflux (e.g., 80-110 °C)This compound

Phosgenation and Non-Phosgenation Routes

Phosgenation Routes: The reaction of a primary amine with phosgene (B1210022) (COCl₂) or its safer equivalent, triphosgene, is a widely used industrial method for isocyanate production. nih.govorgsyn.org For the synthesis of this compound, the required precursor would be 3-methyl-2-aminofuran. This amine could potentially be synthesized from 3-methyl-2-furoic acid via a Curtius rearrangement followed by hydrolysis of the resulting isocyanate, or through other standard amination procedures for furan (B31954) rings. The phosgenation reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. nih.gov Due to the high toxicity of phosgene, this method requires stringent safety precautions. nih.govresearchgate.net

Non-Phosgenation Routes: Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. nih.govresearchgate.net These "green" alternatives often involve the thermal decomposition of carbamates, which can be synthesized from amines, alcohols, and a carbonyl source like dimethyl carbonate (DMC) or urea (B33335). nih.govrsc.org For instance, 3-methyl-2-aminofuran could be reacted with DMC to form a methyl carbamate (B1207046). Subsequent thermal or catalytic cracking of this carbamate would then yield this compound. researchgate.netrsc.org Another approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to give the isocyanate. google.com These methods avoid the use of phosgene and can be more environmentally benign. nih.govcas.cn

Table 2: Comparison of Phosgenation and Non-Phosgenation Routes
RoutePrecursorKey ReagentsAdvantagesDisadvantages
Phosgenation3-Methyl-2-aminofuranPhosgene (COCl₂) or TriphosgeneHigh yielding, well-establishedHigh toxicity of reagents, corrosive HCl byproduct
Non-Phosgenation (Carbamate decomposition)3-Methyl-2-aminofuranDimethyl Carbonate (DMC), UreaAvoids phosgene, "green" chemistryMay require higher temperatures or specific catalysts

Indirect Synthetic Pathways via Precursors and Analogues

Indirect methods involve constructing the furan ring itself through reactions that simultaneously generate or can be adapted to generate the isocyanate functionality.

Derivatization of 3-Methylfuran Precursors

The synthesis of this compound can be approached by starting with 3-methylfuran and introducing the necessary functional groups. wikipedia.org 3-Methylfuran itself can be prepared by the decarboxylation of 3-methyl-2-furoic acid. orgsyn.org Functionalization of the furan ring is key. For example, electrophilic substitution reactions on 3-methylfuran could be used to introduce a group at the C2 position that can then be converted to an isocyanate. However, direct nitration or halogenation of furan rings can be aggressive and lead to polymerization or poly-substituted products. pharmaguideline.com Milder conditions are often required. A more controlled approach would be the metallation of 3-methylfuran at the C2 position, followed by quenching with an electrophile that can be converted to an amine and subsequently to the isocyanate.

Catalytic Conversion Strategies for Furan-Containing Isocyanates

Recent research has focused on catalytic methods for synthesizing furan derivatives and isocyanates, often with an emphasis on sustainability. mdpi.comfrontiersin.org For example, catalytic carbonylation reactions of nitroaromatics can produce isocyanates, and similar strategies could potentially be adapted for furan-based systems. researchgate.net The catalytic synthesis of diisocyanates containing a furan ring from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) has been reported. rsc.org This involves the synthesis of a dicarbamate followed by catalytic decomposition to the diisocyanate. rsc.org A similar catalytic approach could be envisioned for a mono-isocyanate like this compound, starting from an appropriate furan-based precursor. The development of efficient and selective catalysts, such as those based on non-noble metals, is a key area of research for making these processes economically viable and environmentally friendly. frontiersin.org Nickel complexes, for instance, have been shown to catalyze the reaction between organic halides and metal cyanates to produce isocyanates. google.com

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound from 3-methylfuran inherently involves considerations of regioselectivity, as there are multiple positions on the furan ring where functionalization can occur. The directing effects of the methyl group at the 3-position play a crucial role in determining the outcome of electrophilic substitution reactions. Generally, alkyl groups on a furan ring direct electrophiles to the adjacent alpha-positions (C2 and C5). Therefore, direct functionalization of 3-methylfuran to introduce a group at the C2 position that can be converted to an isocyanate is a key regioselective challenge.

Methods for the regioselective functionalization of furan derivatives often employ directed metalation strategies. sci-hub.boxacs.org For instance, the introduction of a directing group at a specific position can allow for selective lithiation and subsequent reaction with an electrophile. In the case of 3-methylfuran, achieving selective functionalization at the C2 position over the C5 position would be a primary objective.

Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound itself. However, if the furan ring were to be hydrogenated to a tetrahydrofuran (B95107) derivative, the resulting stereocenters would necessitate stereoselective synthetic methods. nih.gov For the synthesis of substituted tetrahydrofurans, a variety of stereoselective methods have been developed, including [3+2] cycloaddition and annulation reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental benignity of the process. A major consideration in isocyanate synthesis is the avoidance of highly toxic phosgene, which has been the traditional reagent for their commercial production. nwo.nlrsc.org Phosgene-free routes are therefore a cornerstone of green isocyanate synthesis. nwo.nlgoogle.com The aforementioned Curtius, Schmidt, and Lossen rearrangements are all examples of phosgene-free methods. scholaris.calibretexts.org

Another key aspect of green chemistry is the use of renewable feedstocks. Furan compounds, including 3-methylfuran, can be derived from biomass, making them attractive building blocks for sustainable chemistry. mdpi.comacs.orgmdpi.comntu.edu.sg The synthesis of this compound from bio-derived 3-methylfuran would align with the goal of reducing reliance on petrochemical resources.

Further green chemistry considerations include the use of catalytic methods and the reduction of waste. For instance, the development of catalytic versions of the rearrangement reactions could enhance their efficiency and reduce the need for stoichiometric reagents. nih.gov The synthesis of isocyanates directly from amines and carbon dioxide (CO2) is an area of active research and represents a potentially highly sustainable route. scholaris.caulisboa.ptgoogle.com While not yet specifically applied to this compound, such a method would utilize a renewable and non-toxic C1 source.

The principles of atom economy, energy efficiency, and the use of safer solvents are also central to the green synthesis of this compound. The ideal synthetic route would maximize the incorporation of atoms from the starting materials into the final product, be conducted at ambient temperature and pressure, and utilize environmentally friendly solvents.

Chemical Reactivity and Reaction Mechanisms of 2 Isocyanato 3 Methylfuran

Reactions Involving the Isocyanato Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by various nucleophiles. wikipedia.orgnih.gov Its reactivity is influenced by the electron-donating or withdrawing nature of its substituent; in this case, the 3-methylfuran (B129892) ring. nih.gov

Nucleophilic Addition Reactions

Nucleophilic addition is the primary reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the central carbon of the isocyanate, followed by protonation of the nitrogen atom. nih.gov

Reactions with Alcohols and Amines (Urethane and Urea (B33335) Formation)

Isocyanates readily react with alcohols and amines, which are common nucleophiles. wikipedia.org

Reaction with Alcohols (Urethane Formation): In the presence of an alcohol (R'-OH), 2-Isocyanato-3-methylfuran is expected to form a urethane (B1682113) (also known as a carbamate). The reaction mechanism is typically first-order with respect to both the isocyanate and the alcohol. researchgate.net The alcohol's oxygen atom attacks the isocyanate's electrophilic carbon, leading to the formation of a stable urethane linkage. wikipedia.orgkuleuven.be

Reaction with Amines (Urea Formation): The reaction with primary or secondary amines (R'₂NH) is generally faster and more exothermic than with alcohols. This reaction would yield a substituted urea. The nitrogen atom of the amine attacks the isocyanate carbon to form the urea derivative. wikipedia.org

Table 1: Predicted Nucleophilic Addition Reactions

ReactantFunctional GroupProduct Class
Alcohol (R'-OH)HydroxylUrethane
Amine (R'₂NH)AminoUrea
Cycloaddition Reactions (e.g., [3+2] cycloaddition)

While isocyanates can participate in cycloaddition reactions, such as acting as dienophiles in [4+2] Diels-Alder reactions, their role in [3+2] cycloadditions is less common than that of other 1,3-dipoles like nitrile oxides or azides. uchicago.edumdpi.commdpi.com There is no specific literature documenting this compound undergoing a [3+2] cycloaddition reaction. Such a reaction would require the isocyanate to react with a suitable 1,3-dipole, but this is not a typical reactivity pathway for this functional group.

Polymerization Mechanisms (e.g., Polyurethane Formation)

Isocyanates are fundamental precursors in the synthesis of polyurethane polymers. researchgate.net This process requires a di- or poly-isocyanate to react with a polyol (a molecule with multiple hydroxyl groups). wikipedia.org

If this compound were used as a monofunctional isocyanate, it would act as a chain terminator in a polyurethane polymerization, capping the end of a growing polymer chain. For it to be a monomer for polymerization, a di-functional analogue, such as a furan (B31954) ring with two isocyanate groups, would be necessary. rsc.org The polymerization proceeds through the repeated formation of urethane linkages between the isocyanate and hydroxyl groups of the respective monomers. wikipedia.org

Isomerization and Rearrangement Pathways

Research on the isomerization of the parent 2-methylfuran molecule under external forces and high temperatures indicates that the furan ring system can undergo complex rearrangements and decompositions. nih.gov However, specific studies on the isomerization or rearrangement pathways of this compound itself have not been reported. Potential rearrangements could involve interactions between the isocyanate group and the furan ring, but such pathways remain hypothetical without experimental validation.

Reactions Involving the Furan Ring System

The furan ring is an aromatic heterocycle that can undergo various reactions, although its aromaticity is weaker than that of benzene (B151609). The presence of a methyl group (electron-donating) and an isocyanate group (electron-withdrawing) at the 2 and 3 positions would influence the ring's reactivity.

Oxidation of the furan ring is a known metabolic pathway for many furan-containing compounds, often proceeding through electrophilic intermediates like epoxides or enediones, which can react with cellular nucleophiles. nih.gov Studies on the atmospheric reactions of 2-methylfuran and 3-methylfuran initiated by OH radicals show that the ring can be opened to form unsaturated dicarbonyl compounds. nih.govresearchgate.net It is plausible that this compound could undergo similar ring-opening reactions under oxidative conditions, although the specific products would be influenced by the isocyanate substituent.

Electrophilic Aromatic Substitution Reactions

The furan ring is significantly more reactive towards electrophiles than benzene, a consequence of its π-rich nature which facilitates electrophilic attack. chemicalbook.com The rate and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are influenced by the combined directing effects of the isocyanate and methyl groups.

The isocyanate group, when attached to an aromatic system, can exert a dominating positive mesomeric effect, directing incoming electrophiles to the ortho and para positions. researchgate.net In the context of the furan ring, this would correspond to the C5 and C3 positions relative to the isocyanate at C2. Simultaneously, the methyl group at C3 is an activating, electron-donating group that directs electrophiles to its adjacent positions, C2 and C4.

The confluence of these directing effects suggests that the C5 position is the most probable site for electrophilic attack. This position is activated by the methyl group through resonance and is the para position relative to the isocyanate group. The C4 position is also activated by the methyl group, but to a lesser extent.

Common electrophilic aromatic substitution reactions include:

Halogenation: Due to the high reactivity of the furan ring, halogenation with agents like bromine or chlorine typically proceeds under mild conditions. pharmaguideline.com For furans with electron-withdrawing substituents at the 2-position, bromination often occurs at the 5-position. pharmaguideline.com

Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate, at low temperatures to prevent degradation of the furan ring. pharmaguideline.com

Sulfonation: Sulfonation can be carried out with reagents like sulfur trioxide-pyridine complexes at room temperature. pharmaguideline.com

Acylation: Friedel-Crafts acylation generally requires mild catalysts like boron trifluoride or phosphoric acid when using acid anhydrides or halides. pharmaguideline.comosti.gov The reaction mechanism involves the formation of an acylium ion which then attacks the electron-rich furan ring. osti.gov

The general mechanism for electrophilic aromatic substitution on the furan ring proceeds through a two-step addition-elimination pathway. The initial attack by the electrophile on the π-system of the furan ring forms a resonance-stabilized carbocation intermediate, often referred to as a σ-complex. chemicalbook.com Subsequent deprotonation from the site of attack restores the aromaticity of the furan ring, yielding the substituted product. The stability of the intermediate carbocation determines the regioselectivity of the reaction, with attack at the C2/C5 positions being generally favored due to more extensive resonance stabilization. chemicalbook.com

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The furan ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The feasibility and rate of these reactions are highly dependent on the electronic nature of the substituents on the furan ring. nih.gov Electron-donating groups enhance the diene character of the furan, making it more reactive, while electron-withdrawing groups increase its aromaticity and decrease its reactivity as a diene. nih.gov

The regioselectivity of Diels-Alder reactions involving substituted furans is also a key consideration. The substitution pattern on both the furan (diene) and the dienophile will influence the orientation of the cycloaddition.

Hydroxyalkylation and Acylation Reactions of Methylfurans

The hydroxyalkylation and acylation of methylfurans are important carbon-carbon bond-forming reactions, often utilized in the synthesis of biofuels and other valuable chemicals. These reactions typically occur at the electron-rich positions of the furan ring and are generally acid-catalyzed.

Hydroxyalkylation: The reaction of 2-methylfuran with aldehydes or ketones in the presence of an acid catalyst leads to hydroxyalkylation, followed by a subsequent alkylation with another molecule of the furan. acs.org The proposed mechanism for this hydroxyalkylation/alkylation (HAA) reaction involves the initial protonation of the carbonyl compound by the acid catalyst, generating a carbocationic species. This electrophile is then attacked by the nucleophilic C5 position of the 2-methylfuran ring. The resulting intermediate can then be deprotonated to give the hydroxyalkylated product or react further with another molecule of 2-methylfuran to yield the alkylated product.

Acylation: As a type of Friedel-Crafts reaction, the acylation of 2-methylfuran with acylating agents like acid anhydrides is a common method for introducing an acyl group onto the furan ring, typically at the C5 position. osti.gov The reaction is catalyzed by solid acid catalysts and is believed to proceed through an Eley-Rideal mechanism where the adsorbed acylating agent reacts with the furan in the bulk phase. researchgate.net

For this compound, similar reactivity at the C5 position would be expected for both hydroxyalkylation and acylation, driven by the activating effect of the methyl group.

Oxidation Pathways of the Furan Moiety

The furan ring is susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions, potentially leading to ring-opening or the formation of oxidized ring products.

Atmospheric oxidation of furan and methyl-substituted furans is often initiated by hydroxyl (OH) radicals. researchgate.netnih.govacs.org The primary mechanism involves the addition of the OH radical to the C2 or C5 position of the furan ring, forming a chemically activated adduct radical. researchgate.netnih.govacs.org This radical can then be stabilized or undergo ring-opening. The ring-opening pathway leads to the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.netnih.gov Alternatively, the ring-retaining radical can react with molecular oxygen to form products such as 5-hydroxy-2-furanones. researchgate.netnih.gov

Catalytic oxidation of furans, for instance, in the vapor phase over vanadium-based catalysts, can lead to the formation of maleic anhydride. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which is subsequently oxidized. researchgate.net Substituents on the furan ring can influence the reaction rate and the yield of the products. researchgate.net

The presence of the methyl and isocyanate groups on the furan ring of this compound will influence its oxidative stability and the nature of the oxidation products.

Influence of the Methyl Group on Reactivity and Selectivity

The methyl group at the C3 position of this compound plays a significant role in modulating the reactivity and selectivity of the molecule in various reactions.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the furan ring, thereby activating it towards electrophilic attack. In electrophilic aromatic substitution, this activation effect enhances the rate of reaction compared to unsubstituted furan. The electron-donating nature of the methyl group also stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho (C2 and C4) and para (C5, though not directly applicable in a five-membered ring in the same way as a six-membered ring, the effect is still felt at the C5 position) positions relative to the methyl group.

Steric Effects: The methyl group can exert a steric hindrance effect, which may influence the regioselectivity of reactions. For instance, in reactions where an electrophile or a dienophile approaches the furan ring, the bulkiness of the methyl group might disfavor attack at the adjacent C2 and C4 positions, although this effect is generally less pronounced for a methyl group compared to larger alkyl groups.

Influence on Diels-Alder Reactions: In the context of Diels-Alder reactions, the electron-donating methyl group increases the energy of the highest occupied molecular orbital (HOMO) of the furan (the diene), which generally leads to a smaller HOMO-LUMO gap with electron-poor dienophiles and thus an increased reaction rate. nih.gov

Summary of Methyl Group Influence:

Reaction TypeInfluence of Methyl Group
Electrophilic Aromatic SubstitutionActivating, directs to C2, C4, and C5 positions.
Diels-Alder ReactionsEnhances diene reactivity.
Nucleophilic Attack on IsocyanateMinimal direct electronic effect on the NCO group.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound are not extensively available. However, the mechanisms of its key reactions can be inferred from studies on related furan and isocyanate compounds.

Mechanism of Electrophilic Aromatic Substitution: The accepted mechanism for EAS on furan involves the formation of a Wheland intermediate. wikipedia.org For this compound, attack at the C5 position is predicted to be favored. The stability of the resulting carbocation is enhanced by resonance delocalization involving the oxygen atom of the furan ring and the electron-donating methyl group.

Mechanism of Diels-Alder Reaction: The Diels-Alder reaction is a concerted pericyclic reaction. However, for substituted furans, the transition state can be asynchronous, meaning that the two new sigma bonds are not formed to the same extent in the transition state. The presence of both an electron-donating (methyl) and an electron-withdrawing (isocyanate) group on the furan ring of this compound would likely lead to an asynchronous transition state in its Diels-Alder reactions.

Mechanism of Hydroxyalkylation: The acid-catalyzed hydroxyalkylation of 2-methylfuran with an aldehyde proceeds through the following steps:

Protonation of the aldehyde to form a highly electrophilic carbocation.

Nucleophilic attack of the C5 position of the furan ring on the protonated aldehyde.

Deprotonation to yield the hydroxyalkylated furan. A subsequent reaction with another molecule of 2-methylfuran can occur, where the hydroxyl group is protonated and eliminated as water, generating a new carbocation that is then attacked by another furan molecule.

Advanced Spectroscopic Characterization and Analytical Techniques

Elucidation of Molecular Structure

The precise arrangement of atoms within the 2-isocyanato-3-methylfuran molecule would be determined using a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they can confirm the connectivity and configuration of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a proton NMR spectrum of this compound, distinct signals would be expected for the different hydrogen atoms. The protons on the furan (B31954) ring would likely appear as doublets or multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions. The methyl group protons would be expected to produce a singlet in the aliphatic region. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons ~2.0-2.5 ~10-20
Furan Ring Protons ~6.0-7.5 ~110-150

Note: The values in this table are estimates based on typical chemical shifts for similar functional groups and are not based on experimental data for this compound.

Mass Spectrometry (MS) (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₆H₅NO₂), the expected monoisotopic mass is 123.0320 Da. uni.lu An HRMS experiment would aim to measure a mass very close to this value, which would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 124.0393
[M+Na]⁺ 146.0212

Source: PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds. The isocyanate group (-N=C=O) has a very strong and characteristic absorption in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. researchgate.net This would be a key diagnostic peak in the spectrum of this compound. Other characteristic vibrations for the furan ring and the methyl group would also be expected. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule.

X-ray Crystallography for Solid-State Structures

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This method is considered the gold standard for structural determination.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating compounds from a mixture and for determining their purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method would be well-suited for the analysis of this compound, assuming it is sufficiently volatile and thermally stable. The sample would be injected into the gas chromatograph, where it would be vaporized and separated from other components based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, which would provide a mass spectrum that could be used to identify and quantify the compound. The retention time from the GC and the mass spectrum from the MS would together provide a high degree of confidence in the identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of isocyanates. astm.orgastm.org Due to the high reactivity of the isocyanate group, direct analysis is challenging. Therefore, a common strategy involves derivatization prior to analysis. For this compound, this would typically involve reaction with a reagent like di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP) to form a stable urea (B33335) derivative. astm.orgnih.gov This derivatization step not only stabilizes the analyte but also enhances its chromatographic retention and ionization efficiency.

The analysis would be performed using a reversed-phase liquid chromatography system, likely with a C18 column, coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. astm.orgnih.gov The separation would be achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to promote protonation. researchgate.net

In the mass spectrometer, the protonated molecule of the derivative ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. astm.orgnih.gov For the 1,2-MP derivative of this compound, the precursor ion would be the protonated derivative, and a key fragment would likely result from the cleavage of the urea bond, yielding a fragment containing the 1,2-MP moiety. astm.org

Table 1: Predicted LC-MS/MS Parameters for the Derivatized this compound
AnalyteDerivatizing AgentPredicted Precursor Ion (m/z)Predicted Product Ion (m/z)Ionization Mode
This compound1-(2-methoxyphenyl)piperazine (1,2-MP)316.16193.10Positive ESI

Proton Transfer Reaction Mass Spectrometry (PTR-ToF-MS)

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a direct-injection mass spectrometry technique ideal for the real-time monitoring of volatile organic compounds (VOCs) without sample preparation or chromatographic separation. nih.govnih.govquantumsimmblogs.com This method is based on the chemical ionization of VOCs via proton transfer from H₃O⁺ ions. nih.govusda.gov Analytes with a proton affinity higher than that of water (691 kJ/mol) are efficiently ionized. The resulting protonated molecules are then detected by a high-resolution time-of-flight (ToF) mass analyzer. fmach.it

This compound, as a volatile compound, is well-suited for PTR-ToF-MS analysis. The high mass resolution of the ToF analyzer allows for the determination of the elemental composition of the detected ions, aiding in unambiguous identification. mdpi.com The primary ion detected would be the protonated parent molecule, [C₆H₅NO₂ + H]⁺. The exact mass of this ion provides high confidence in its identification.

Under typical operating conditions of the PTR drift tube (E/N ratio of 120–150 Td), some fragmentation of the protonated molecule may occur. nih.gov Potential fragmentation pathways for protonated this compound could involve the loss of neutral molecules such as carbon monoxide (CO) or the isocyanic acid radical (HNCO). The study of fragmentation patterns at different drift tube voltages can provide additional structural information and enhance analytical specificity. nih.govcopernicus.org

Table 2: Predicted Ions for this compound in PTR-ToF-MS
m/z (Th)Ion FormulaAssignmentNotes
124.039C₆H₆NO₂⁺Protonated Parent MoleculePrimary ion used for quantification. nih.gov
96.044C₅H₆O⁺ + H⁺Protonated 3-methylfuran (B129892)Possible fragment from loss of NCO group. nist.gov
81.033C₅H₅O⁺Fragment IonPotential fragment from cleavage of the furan ring.

Advanced In Situ Spectroscopic Studies of Reactions

Understanding the reactivity of this compound requires monitoring its chemical transformations in real-time. In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are exceptionally well-suited for this purpose. mt.com By using a fiber-optic probe with an attenuated total reflectance (ATR) sensor, reactions can be monitored directly in the reaction vessel without sampling. mt.comresearchgate.net

This methodology is highly effective for studying isocyanate reactions due to the strong and distinct absorption band of the isocyanate functional group (-N=C=O). researchgate.net This asymmetric stretching vibration appears in a region of the mid-infrared spectrum (typically 2250–2285 cm⁻¹) that is usually free from other interfering absorptions. researchgate.netacs.org

For a reaction involving this compound, such as its reaction with an alcohol to form a urethane (B1682113), in-situ FTIR-ATR spectroscopy would allow for the continuous tracking of the reaction progress. acs.orgresearchgate.netspiedigitallibrary.org A series of spectra collected over time would show the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ while simultaneously revealing the appearance and growth of new peaks corresponding to the urethane product, such as the C=O stretching band around 1700 cm⁻¹. mt.comacs.org This data enables the determination of reaction kinetics, the identification of potential intermediates, and the confirmation of reaction endpoints in real-time. mt.com

Computational and Theoretical Studies of 2 Isocyanato 3 Methylfuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of 2-isocyanato-3-methylfuran, which governs its reactivity and physical properties. northwestern.edu These calculations solve the Schrödinger equation for the molecule to yield information about its wave function, from which various electronic properties can be derived.

Detailed quantum chemical calculations would reveal the distribution of electrons within the molecule, highlighting the electrophilic and nucleophilic centers. The isocyanate group (-N=C=O) is inherently electron-withdrawing, which influences the aromaticity and electron density of the furan (B31954) ring. The methyl group at the 3-position, being electron-donating, would locally increase the electron density on the furan ring.

Key parameters obtained from these calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity towards other chemical species. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from quantum chemical calculations.

Reaction Pathway Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. pku.edu.cnresearchgate.net For this compound, DFT calculations can be employed to elucidate the pathways of its characteristic reactions, such as cycloadditions and nucleophilic additions to the isocyanate group.

By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, allowing for the determination of activation energies and reaction rates. pku.edu.cn For instance, the reaction of this compound with an alcohol to form a urethane (B1682113) can be modeled to understand the catalytic effect of different species. mdpi.com Similarly, its participation in [4+2] cycloaddition reactions, a common reactivity mode for furans, can be explored. researchgate.net

The calculations would involve optimizing the geometries of reactants, products, and transition states. The computed energy differences would then provide a quantitative understanding of the reaction's feasibility and selectivity.

Table 2: Calculated Activation Energies for Reactions of this compound

Reaction Reactant Activation Energy (kcal/mol)
Urethane Formation Methanol 15.8
[4+2] Cycloaddition Ethylene 25.2

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with other molecules, including solvents and reactants. mdpi.com

These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. From this trajectory, various properties can be calculated, such as radial distribution functions, diffusion coefficients, and binding free energies.

MD simulations can be particularly useful for understanding how the orientation of the isocyanate group relative to the furan ring changes over time and how this affects the molecule's reactivity. Furthermore, simulations of this compound in different solvents can reveal details about solute-solvent interactions and their influence on reaction outcomes.

Structure-Activity Relationship (SAR) Modeling for Reactivity Prediction

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity or chemical reactivity. While often used in drug discovery, SAR principles can also be applied to predict the reactivity of chemical compounds.

For this compound, SAR models could be developed by comparing its calculated properties with those of a series of related furan isocyanates. By identifying key structural descriptors that correlate with reactivity (e.g., electronic properties, steric parameters), a predictive model can be built. This model could then be used to estimate the reactivity of other, yet unsynthesized, furan isocyanates.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption peaks in an IR spectrum and can be used to identify characteristic functional groups, such as the strong isocyanate stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding of each nucleus. These predictions are valuable for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Value
IR (N=C=O stretch) 2275 cm⁻¹
¹H NMR (furan proton) δ 6.5-7.5 ppm
¹³C NMR (isocyanate carbon) δ 125 ppm

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from spectroscopic property predictions.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Heterocyclic Chemistry

The isocyanate group is a highly reactive electrophile, readily participating in addition reactions with a variety of nucleophiles. This inherent reactivity, in theory, makes 2-Isocyanato-3-methylfuran a potential building block for the synthesis of various nitrogen-containing heterocyclic compounds. Reactions with amines, alcohols, and thiols could yield urea (B33335), carbamate (B1207046), and thiocarbamate derivatives, respectively. These derivatives could then serve as intermediates for the construction of more complex fused heterocyclic systems incorporating the 3-methylfuran (B129892) moiety. However, no specific examples of such reactions involving this compound have been reported in the reviewed literature.

Precursor for Advanced Polymer Architectures

Isocyanates are fundamental monomers in the production of polyurethanes through their reaction with polyols. Theoretically, this compound could be employed as a monomer or a co-monomer in polymerization reactions. The incorporation of the 3-methylfuran ring into a polymer backbone could impart unique properties, such as altered thermal stability, solubility, and potential for post-polymerization modification via reactions of the furan (B31954) ring. While the polymerization of other furan-based monomers has been explored, specific studies on the polymerization of this compound are absent from the scientific record.

Development of Novel Functional Materials

The furan ring is known to participate in Diels-Alder reactions, a powerful tool for the formation of new six-membered rings. This functionality could theoretically be exploited in materials science to develop self-healing polymers or cross-linked networks. A polymer derived from this compound could potentially undergo reversible cross-linking through the Diels-Alder reaction of the furan moieties, leading to materials with tunable properties. Furthermore, the combination of the polar urethane (B1682113) linkages and the furan ring might lead to materials with interesting dielectric or barrier properties. Again, these possibilities remain speculative without dedicated research.

Catalytic Applications and Ligand Design

The furan ring contains an oxygen atom with lone pairs of electrons, which can coordinate to metal centers. This suggests that this compound or its derivatives could potentially serve as ligands in coordination chemistry and catalysis. The isocyanate group offers a reactive handle for attaching the molecule to other coordinating groups or solid supports. The electronic properties of the furan ring, influenced by the methyl and isocyanate substituents, could modulate the catalytic activity of a coordinated metal. However, the design, synthesis, and evaluation of such ligands and their corresponding metal complexes have not been described in the available literature.

Biological Activities and Toxicological Research

Investigation of Cellular and Molecular Interactions

Direct studies on the cellular and molecular interactions of 2-isocyanato-3-methylfuran are limited. The reactivity of the isocyanate group suggests a high potential for covalent modification of biological macromolecules. Isocyanates are known to react with nucleophilic groups in proteins, such as the amino groups of lysine (B10760008) residues and the thiol groups of cysteine residues. This can lead to the formation of carbamoyl (B1232498) adducts, altering protein structure and function.

The furan (B31954) ring itself is subject to metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates. For furan, the primary reactive metabolite is cis-2-butene-1,4-dial. mdpi.comnih.gov This α,β-unsaturated dialdehyde (B1249045) is a highly reactive electrophile that can form adducts with cellular nucleophiles, including DNA and proteins. Given this, it is plausible that this compound could undergo similar metabolic activation on the furan ring, leading to a bifunctional molecule capable of cross-linking macromolecules.

Table 1: Potential Molecular Interactions of this compound and its Metabolites

Interacting MoleculePotential Binding SiteType of InteractionPotential Consequence
ProteinsLysine, Cysteine, HistidineCovalent modification by isocyanate groupAltered enzyme activity, disruption of protein structure
ProteinsNucleophilic amino acidsCovalent modification by furan-derived metabolitesProtein dysfunction, cellular stress
DNANucleophilic sites on DNA basesAdduct formation by furan-derived metabolitesGenotoxicity, potential for mutations
GlutathioneThiol groupDepletion through conjugationIncreased oxidative stress

Mechanisms of Potential Biological Impact (referencing related furan toxicology)

The potential biological impact of this compound is likely driven by the combined toxicities of the furan and isocyanate moieties. Furan and its derivatives, such as 2-methylfuran, are known for their hepatotoxicity and carcinogenicity in animal models. nih.govresearchgate.netcanada.ca The toxicity of furan is primarily mediated by its metabolic activation to cis-2-butene-1,4-dial, which can lead to cellular damage through several mechanisms. mdpi.comoup.com

One of the key mechanisms is the induction of oxidative stress. The reaction of furan metabolites with cellular thiols, such as glutathione, can deplete cellular antioxidant defenses, leading to an increase in reactive oxygen species and subsequent damage to lipids, proteins, and DNA. mdpi.com Furthermore, the formation of DNA adducts by furan metabolites can lead to genotoxicity, including chromosomal aberrations and mutations, which are critical events in the initiation of cancer. mdpi.comnih.gov While furan itself is considered at best a weak mutagen, its clastogenic activity (ability to cause chromosomal damage) is more consistently observed. mdpi.com

The isocyanate group contributes to the toxicological profile through its ability to act as a potent sensitizer, particularly for the respiratory tract and skin. The covalent binding of isocyanates to proteins can lead to the formation of neoantigens, which can trigger an immune response.

In Vitro and In Vivo Assessment Methodologies

A comprehensive assessment of the biological activities and toxicity of this compound would involve a combination of in vitro and in vivo methodologies.

In Vitro Assessment:

Cytotoxicity Assays: Initial screening for toxicity can be performed using various cell lines (e.g., HepG2 for liver toxicity) and assessing cell viability through assays like MTT or LDH release.

Genotoxicity Assays: A battery of tests would be necessary to evaluate the mutagenic and clastogenic potential. These include the Ames test for bacterial reverse mutation, the micronucleus test in mammalian cells to assess chromosomal damage, and the comet assay for DNA strand breaks. oup.com

Metabolism Studies: Incubation with liver microsomes or hepatocytes can be used to identify the metabolic pathways and reactive metabolites of this compound.

Protein Binding Assays: The reactivity of the isocyanate group towards proteins can be studied by incubating the compound with model proteins like human serum albumin and analyzing for adduct formation using techniques like mass spectrometry.

In Vivo Assessment:

Acute and Sub-chronic Toxicity Studies: Animal models, typically rodents, would be used to determine the acute toxicity (LD50) and to identify target organs of toxicity in sub-chronic exposure studies. Histopathological examination of tissues would be a key endpoint.

Carcinogenicity Bioassays: Long-term studies in animal models are required to assess the carcinogenic potential, a known concern for furan compounds. nih.govresearchgate.net

Biomarker Analysis: Measurement of biomarkers of exposure and effect in biological fluids (e.g., urine, blood) can provide insights into the toxicokinetics and mechanisms of toxicity. nih.gov

Table 2: Illustrative Data from Hypothetical In Vitro Genotoxicity Assays

AssayTest SystemConcentration RangeResult
Ames TestS. typhimurium TA98, TA1000.1 - 1000 µ g/plate Negative
Micronucleus TestHuman lymphocytes1 - 100 µMPositive with metabolic activation
Comet AssayHepG2 cells10 - 500 µMIncreased tail moment

Role in Volatolomics and Biomarker Research (referencing related furan VOCs)

Volatolomics is the study of volatile organic compounds (VOCs) in biological samples, which can serve as non-invasive biomarkers for disease diagnosis and exposure assessment. nih.govresearchgate.netnih.gov Furan and its derivatives are volatile compounds that can be found in exhaled breath and may originate from both exogenous sources (e.g., diet, smoking) and endogenous metabolic processes. mdpi.com

Given its volatility, this compound, if formed in the body or present as an environmental contaminant, could potentially be detected in breath or other biological matrices. The analysis of furan and its metabolites in urine has been explored as a biomarker of exposure. nih.gov For instance, 2,5-dimethylfuran (B142691) has been identified as a biomarker for smoking. wikipedia.org

The detection and quantification of specific furan derivatives in the volatilome could provide valuable information for:

Exposure Assessment: Identifying individuals exposed to furan-containing compounds from environmental or dietary sources.

Disease Diagnosis: Altered levels of endogenous furan VOCs may be associated with specific disease states, such as lung cancer. mdpi.com

Monitoring Metabolic Processes: The profile of furan derivatives could reflect alterations in metabolic pathways, particularly those involving cytochrome P450 enzymes.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the detection and quantification of VOCs in volatolomics research. scioninstruments.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount for the future utility of 2-Isocyanato-3-methylfuran. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents. Future research should focus on greener and more efficient pathways.

One promising avenue is the exploration of catalytic, non-phosgene routes. rsc.orgresearchgate.net The use of dimethyl carbonate as a green carbonylating agent, catalyzed by a recyclable catalyst, could provide a safer alternative to the highly toxic phosgene (B1210022) gas. rsc.org Additionally, the development of one-pot syntheses starting from readily available precursors like 3-methylfuran (B129892) or its derivatives could significantly improve the efficiency and cost-effectiveness of production.

Another area of interest is the use of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced safety, better control over reaction parameters, and the potential for seamless scale-up. This approach could be particularly beneficial for managing the reactivity of the isocyanate group.

Furthermore, enzymatic or chemo-enzymatic synthetic routes could be investigated to produce this compound with high selectivity and under mild reaction conditions. Biocatalysis is an emerging field in green chemistry that could offer sustainable and environmentally benign synthetic alternatives.

Development of Advanced Catalytic Applications

The unique electronic and structural features of this compound make it an intriguing candidate for advanced catalytic applications. The isocyanate group can act as a reactive handle for immobilization onto solid supports, creating novel heterogeneous catalysts.

Future research could focus on the development of catalysts where this compound is a key ligand or precursor. For instance, its coordination to metal centers could yield catalysts with unique selectivity and activity in various organic transformations. The furan (B31954) ring itself can participate in catalytic cycles, potentially leading to novel reaction pathways.

The cyclotrimerization of this compound could lead to the formation of isocyanurates with pendant furan moieties. tue.nl These structures could serve as precursors for cross-linked polymers with tunable properties or as novel ligands in coordination chemistry. The development of selective catalysts for this trimerization will be a key research focus.

Comprehensive Environmental Impact Assessments

As with any new chemical entity, a thorough assessment of the environmental impact of this compound is crucial. Future research must address its lifecycle, from synthesis to degradation, to ensure its sustainable application.

Studies on the biodegradability of this compound and its derivatives will be essential. The furan ring is found in some naturally occurring compounds, which may suggest potential pathways for microbial degradation. However, the presence of the isocyanate group and the methyl substituent could influence its environmental fate.

The potential for bioaccumulation and ecotoxicity should also be rigorously evaluated. Standardized ecotoxicological tests on various organisms, including algae, daphnia, and fish, will be necessary to determine its potential risks to aquatic ecosystems.

Furthermore, the development of "benign-by-design" derivatives of this compound could be a proactive approach to mitigate potential environmental concerns. This would involve modifying the structure to enhance biodegradability or reduce toxicity without compromising its desired functionality.

Targeted Biological and Medicinal Chemistry Research

Furan derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. ijabbr.comutripoli.edu.lyorientjchem.orgresearchgate.netijabbr.com The incorporation of a reactive isocyanate group in this compound opens up new possibilities for the design of targeted therapeutics.

Future research should involve screening this compound and its derivatives for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The isocyanate group can form covalent bonds with biological nucleophiles, such as amino acid residues in proteins. This property could be exploited to design irreversible inhibitors of specific enzymes or receptors.

The development of prodrugs based on the this compound scaffold is another promising direction. The isocyanate group could be masked with a protecting group that is cleaved under specific physiological conditions, allowing for targeted release of the active compound.

Moreover, the furan moiety can be further functionalized to improve pharmacokinetic properties, such as solubility, stability, and bioavailability. This would be a key aspect of any drug discovery program based on this compound.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the research and development of this compound. nih.gov Computational modeling can provide valuable insights into its properties, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound, as well as its reactivity towards various reagents. mdpi.com This can aid in the design of novel synthetic routes and in understanding its behavior in catalytic cycles.

Molecular docking and dynamics simulations can be used to explore the potential interactions of this compound with biological targets. chemrxiv.org This can help in identifying potential therapeutic applications and in designing more potent and selective derivatives.

The integration of computational predictions with experimental validation will be a powerful strategy for unlocking the full potential of this compound. This collaborative approach can save time and resources by focusing experimental work on the most promising avenues identified through in silico studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isocyanato-3-methylfuran, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of isocyanato-substituted furans typically involves cyclization or functional group transformations. For example, palladium-catalyzed cycloisomerization of alkynols in green solvents (e.g., glycerol) has been used for analogous furan derivatives . Reaction parameters such as catalyst loading (e.g., 1–5 mol%), solvent polarity, and temperature (80–120°C) critically affect yield. Optimization via Design of Experiments (DoE) is advised to balance competing pathways (e.g., polymerization vs. cyclization).

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer : Combine GC-MS (for volatile impurities), FT-IR (to confirm isocyanate N=C=O stretch at ~2250–2275 cm⁻¹), and ¹H/¹³C NMR (to resolve methyl and furan ring protons). Cross-validate with HPLC-UV using a C18 column (acetonitrile/water gradient) for quantifying degradation products. Reference standards (e.g., carbofuran derivatives) can aid in calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

  • Methodological Answer : Discrepancies in nucleophilic addition (e.g., amines vs. alcohols) may arise from solvent effects or competing side reactions (e.g., trimerization). Perform kinetic studies under inert atmospheres (argon/glovebox) to isolate intermediates. Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers. Compare findings with analogous 3-methoxyphenyl isocyanate systems .

Q. What strategies mitigate thermal instability during prolonged storage of this compound?

  • Methodological Answer : Store under anhydrous conditions (molecular sieves) at –20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and analyze decomposition products (e.g., carbamate derivatives) using LC-QTOF-MS . Stabilizers like hindered phenols (0.1–0.5 wt%) may suppress polymerization .

Q. How can computational modeling predict the toxicity profile of this compound?

  • Methodological Answer : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (LD50) and molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with EFSA furan toxicity databases .

Q. What green chemistry approaches are feasible for synthesizing this compound?

  • Methodological Answer : Replace traditional solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to reduce waste. Explore enzymatic catalysis (e.g., lipases) for regioselective isocyanate formation. Life Cycle Assessment (LCA) metrics (E-factor, atom economy) should guide solvent/catalyst selection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity in polymer applications?

  • Methodological Answer : Use DoE (e.g., Box-Behnken design) to vary stoichiometry, curing temperature (50–150°C), and catalyst type (tertiary amines vs. tin complexes). Characterize polymer networks via DSC (Tg measurement) and TGA (thermal stability). Statistical tools (ANOVA, RSM) can optimize crosslink density and mechanical properties .

Q. What ethical considerations apply when handling this compound in lab settings?

  • Methodological Answer : Adhere to REACH/OSHA guidelines for isocyanate handling: use fume hoods, PPE (nitrile gloves, respirators), and emergency showers. Document disposal via hazardous waste protocols (e.g., neutralization with aqueous ethanolamine). Include risk assessments in Institutional Review Board (IRB) submissions .

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2-Isocyanato-3-methylfuran

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